1-(Bromomethyl)-4-ethoxybenzene

Descripción

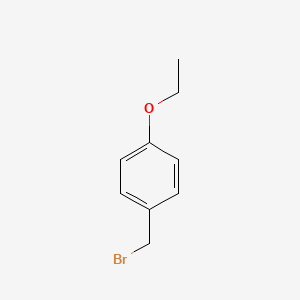

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(bromomethyl)-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYLIWBLUTYRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563911 | |

| Record name | 1-(Bromomethyl)-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2606-57-7 | |

| Record name | 1-(Bromomethyl)-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 1 Bromomethyl 4 Ethoxybenzene

The distinct chemical and physical characteristics of 1-(bromomethyl)-4-ethoxybenzene are fundamental to its handling, reactivity, and applications in synthesis.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2606-57-7 |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Information not available |

Reactivity and Mechanistic Studies of 1 Bromomethyl 4 Ethoxybenzene

Radical Reactions

The benzylic C-H bonds of the parent toluene (B28343) derivative are relatively weak, and the resulting benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.com This makes the benzylic position susceptible to radical reactions. In 1-(Bromomethyl)-4-ethoxybenzene, the C-Br bond can also undergo homolytic cleavage to initiate radical processes.

Benzylic halides like this compound can undergo reductive dimerization, a type of homocoupling reaction, to form a new carbon-carbon bond. A common method for this transformation is a Wurtz-type coupling, which can be promoted by metals such as zinc, often with copper catalysis, in an aqueous medium. researchgate.net This reaction provides a straightforward route to 1,2-diarylalkanes. In the case of this compound, the product would be 1,2-bis(4-ethoxyphenyl)ethane. The reaction likely proceeds through the formation of a benzylic radical or an organometallic intermediate, which then dimerizes.

A more modern and powerful strategy involving radical intermediates is the reductive radical-polar crossover (RRPCO). nih.govrsc.orgnih.gov In this type of reaction, a radical is generated and then reduced by a single-electron transfer to form a carbanion, a potent nucleophile. nih.govbohrium.com This "crossover" from radical to polar (ionic) reactivity allows for transformations that are difficult to achieve through traditional radical or polar chemistry alone. acs.org

Alkyl and benzylic halides are common precursors for these reactions. nih.govrsc.org For this compound, the process would typically be initiated by a photoredox catalyst or a transition metal. The initially formed 4-ethoxybenzyl radical would then be reduced to the corresponding 4-ethoxybenzyl anion. This highly nucleophilic anion can then be trapped by various electrophiles, such as carbon dioxide, aldehydes, or ketones, to form new C-C bonds. nih.gov This methodology has been applied to enable challenging reactions like the dicarbofunctionalization of styrenes and the carboxylation of benzylic C-H bonds. nih.gov The use of alkyl halides as electrophiles in RRPCO has also been demonstrated in the cyclopropanation of alkenes. nih.govbohrium.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2-bis(4-ethoxyphenyl)ethane |

| 1-(Ethoxymethyl)-4-ethoxybenzene |

| 2-(4-Ethoxyphenyl)acetonitrile |

| (4-Ethoxyphenyl)methanol |

| (4-Ethoxyphenyl)methanamine |

| Acetone |

| Acetic acid |

| Ammonia |

| Benzene (B151609) |

| Carbon dioxide |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Dimethylformamide (DMF) |

| Ethanol |

| Sodium Cyanide |

| Sodium Hydroxide |

| Toluene |

| Water |

| Zinc |

Influence of Electron-Donating and Electron-Withdrawing Groups on Radical Stability and Reactivity

The reactivity of this compound is significantly influenced by the presence of the ethoxy group on the benzene ring. The ethoxy group is a strong electron-donating group due to the resonance effect of the lone pair of electrons on the oxygen atom, which outweighs its inductive electron-withdrawing effect. openstax.org This electronic contribution has a pronounced effect on the stability of radical intermediates formed during reactions involving the bromomethyl group.

The benzylic radical generated by homolytic cleavage of the C-Br bond in this compound is stabilized by the electron-donating ethoxy group. This stabilization arises from the delocalization of the unpaired electron into the aromatic ring, a phenomenon enhanced by the resonance contribution of the para-ethoxy substituent. leah4sci.com The presence of electron-donating groups generally increases the stability of aromatic cation radicals. nih.gov This increased stability of the benzylic radical intermediate facilitates reactions that proceed through a radical mechanism, such as certain substitution and coupling reactions.

Conversely, electron-withdrawing groups would be expected to destabilize such a benzylic radical, making its formation less favorable and potentially altering the reaction pathway or requiring more forcing conditions. The stability of radicals is a key factor in determining the feasibility and outcome of many organic reactions. leah4sci.com

Cross-Coupling Reactions

This compound is a versatile substrate for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. youtube.comnih.gov In the context of this compound, the reactive C-Br bond readily participates in these transformations.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.govyoutube.com For this compound, this would typically involve its reaction with a boronic acid or ester to form a new C-C bond at the benzylic position. The general catalytic cycle for Suzuki coupling involves oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

The Stille coupling utilizes an organotin reagent as the coupling partner for the organic halide. youtube.com Similar to the Suzuki reaction, the Stille reaction proceeds through a catalytic cycle involving a palladium catalyst. While effective, the toxicity of organotin compounds has led to a preference for other coupling methods like the Suzuki reaction in many applications.

A summary of representative palladium-catalyzed cross-coupling reactions is presented in the table below.

| Reaction | Coupling Partner | Catalyst System | General Product |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) catalyst, Base | 1-(Alkyl/Aryl-methyl)-4-ethoxybenzene |

| Stille | Organotin (e.g., R-SnBu₃) | Pd(0) catalyst | 1-(Alkyl/Aryl-methyl)-4-ethoxybenzene |

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for C-C bond formation, particularly for coupling two different electrophiles. nih.govnih.govrsc.org These reactions often employ a stoichiometric reductant to facilitate the catalytic cycle. nih.gov Nickel catalysts are known to be effective in activating C-O bonds, which are typically unreactive with palladium catalysts. nih.gov

In the context of this compound, nickel catalysis can be employed to couple it with other electrophiles, such as aryl or vinyl halides. Mechanistic studies suggest that these reactions can proceed through a cycle involving oxidative addition, reduction of the nickel intermediate, and a second oxidative addition or a radical process, followed by reductive elimination. nih.gov The use of specific ligands is often crucial for achieving high efficiency and selectivity in these reactions. nih.gov

Iridium-catalyzed C-H borylation has become a significant method for the direct functionalization of otherwise unreactive C-H bonds. illinois.eduscientificupdate.comnsf.gov This reaction allows for the introduction of a boronate ester group, a versatile handle for subsequent cross-coupling reactions. nih.govnih.gov While the primary focus of iridium-catalyzed borylation has been on arene and certain activated alkyl C-H bonds, recent advancements have expanded its scope. illinois.eduscientificupdate.com

The application of this methodology to the alkyl C-H bonds of the bromomethyl group in this compound would represent a novel approach to its functionalization. The mechanism of iridium-catalyzed C-H borylation is generally understood to involve an Ir(III)/Ir(V) catalytic cycle. illinois.edu The reaction is often directed by steric or electronic factors, and the choice of ligand is critical for achieving the desired regioselectivity and efficiency. illinois.eduscientificupdate.com

The mechanisms of transition-metal-catalyzed cross-coupling reactions are complex and have been the subject of extensive research. nih.govnih.govillinois.edu

For palladium-catalyzed reactions like the Suzuki and Stille couplings, the generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. youtube.com This cycle consists of three key steps:

Oxidative Addition: The organic halide (e.g., this compound) adds to the Pd(0) catalyst, forming a Pd(II) intermediate.

Transmetalation: The organometallic coupling partner (organoboron or organotin) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Nickel-catalyzed cross-electrophile couplings can proceed through various mechanistic pathways. nih.govnih.gov One common pathway involves the oxidative addition of one electrophile to a Ni(0) species, followed by reduction and subsequent reaction with the second electrophile. The exact mechanism can be influenced by the nature of the electrophiles, the reductant, and the ligands employed. nih.govnih.gov

Iridium-catalyzed borylation is proposed to proceed via an Ir(III)/Ir(V) cycle. illinois.edu This involves the oxidative addition of a C-H bond to an iridium(III) complex to form an iridium(V) intermediate, followed by reductive elimination of the borylated product.

Oxidation and Reduction Chemistry

The chemical reactivity of this compound also extends to oxidation and reduction reactions, primarily targeting the bromomethyl group.

Oxidation of the bromomethyl group can lead to the formation of the corresponding aldehyde (4-ethoxybenzaldehyde) or carboxylic acid (4-ethoxybenzoic acid). This transformation can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.

Reduction of the bromomethyl group results in the formation of 4-ethoxytoluene. This can be accomplished using a variety of reducing agents that can selectively cleave the carbon-bromine bond and replace it with a carbon-hydrogen bond.

A summary of the oxidation and reduction products of this compound is provided below.

| Reaction Type | Product | General Transformation |

| Oxidation | 4-Ethoxybenzaldehyde | -CH₂Br → -CHO |

| Oxidation | 4-Ethoxybenzoic acid | -CH₂Br → -COOH |

| Reduction | 4-Ethoxytoluene | -CH₂Br → -CH₃ |

Conversion to Aldehydes and Carboxylic Acids via Oxidation

The transformation of the bromomethyl group in this compound to an aldehyde or a carboxylic acid is a valuable synthetic operation. Several methods are available for the oxidation of benzylic halides to aldehydes.

One common method is the Kornblum oxidation , which utilizes dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base, such as triethylamine. chemistry-reaction.comwikipedia.org The reaction proceeds via an initial SN2 displacement of the bromide by the oxygen atom of DMSO to form an alkoxysulfonium salt. Subsequent deprotonation at the benzylic position by the base leads to the formation of the aldehyde, 4-ethoxybenzaldehyde, and dimethyl sulfide. chemistry-reaction.com While effective for activated benzylic halides, the reaction can sometimes require elevated temperatures. wikipedia.org

Another approach is the Hass-Bender oxidation , which employs the sodium salt of 2-nitropropane (B154153) as the oxidant. wikipedia.org This reaction involves the formation of an O-benzyl nitronate intermediate, which then undergoes a pericyclic rearrangement to yield the corresponding benzaldehyde. wikipedia.org

The Sommelet reaction offers an alternative pathway where a benzyl (B1604629) halide is converted to an aldehyde using hexamine and water. wikipedia.org The reaction involves the formation of a quaternary ammonium (B1175870) salt, which is then hydrolyzed to the aldehyde. wikipedia.org

A convenient method for the oxidation of benzylic halides to aldehydes involves the use of pyridine N-oxide in the presence of silver oxide. wikipedia.org This reaction proceeds under mild conditions and is applicable to benzylic halides with both electron-donating and electron-withdrawing substituents. wikipedia.org

Direct conversion of the bromomethyl group to a carboxylic acid is less common. A more typical approach involves a two-step sequence: hydrolysis of the benzylic bromide to 4-ethoxybenzyl alcohol, followed by oxidation of the alcohol to 4-ethoxybenzoic acid. Various oxidizing agents can be employed for the second step, such as potassium permanganate (B83412) or chromic acid. Alternatively, methods using Oxone® in the presence of a catalyst can achieve this transformation. researchgate.net

Table 1: Oxidation of this compound and Related Compounds

| Starting Material | Reagent(s) | Product(s) | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| This compound | DMSO, Triethylamine | 4-Ethoxybenzaldehyde | Heat | Varies |

| This compound | Sodium 2-nitropropanide | 4-Ethoxybenzaldehyde | Ethanol, Reflux | Varies |

| This compound | Hexamine, H₂O | 4-Ethoxybenzaldehyde | Aqueous ethanol | Varies |

| This compound | Pyridine N-oxide, Ag₂O | 4-Ethoxybenzaldehyde | Acetonitrile (B52724), Room Temp | Good |

| 4-Ethoxybenzyl alcohol | Oxone®, NaBr | 4-Ethoxybenzaldehyde | Acetonitrile/Water | Excellent |

| 4-Ethoxybenzyl alcohol | KMnO₄ | 4-Ethoxybenzoic acid | Basic, Heat | Good |

Reduction of the Bromomethyl Group

The reduction of the bromomethyl group in this compound to a methyl group yields 4-ethoxytoluene. This transformation can be achieved using various reducing agents.

A powerful and common reagent for this purpose is lithium aluminum hydride (LiAlH₄) . The reaction involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the benzylic carbon, displacing the bromide ion in an SN2 fashion. This method is effective for the reduction of alkyl halides.

Table 2: Reduction of this compound

| Starting Material | Reagent(s) | Product(s) | Solvent |

|---|---|---|---|

| This compound | LiAlH₄ | 4-Ethoxytoluene | Diethyl ether or THF |

Cyclization and Rearrangement Reactions

This compound and its derivatives can participate in various cyclization and rearrangement reactions, leading to the formation of more complex molecular architectures.

A notable rearrangement is the Sommelet-Hauser rearrangement . chemistry-reaction.comwikipedia.orgnii.ac.jpyoutube.comdrugfuture.com This reaction is characteristic of benzylic quaternary ammonium salts, which can be readily prepared by the reaction of this compound with a tertiary amine, such as trimethylamine. Treatment of the resulting quaternary ammonium salt with a strong base, like sodium amide (NaNH₂), initiates the rearrangement. wikipedia.orgnii.ac.jp

The mechanism involves the deprotonation of a methyl group on the nitrogen to form an ylide. This is followed by a wikipedia.orgnii.ac.jp-sigmatropic rearrangement, where the benzyl group migrates from the nitrogen to the adjacent carbon of the ylide. Subsequent tautomerization re-aromatizes the ring, yielding an ortho-substituted N,N-dialkylbenzylamine. wikipedia.org The presence of the electron-donating ethoxy group at the para position can influence the rate and regioselectivity of the rearrangement.

Intramolecular cyclization reactions are also possible, where the benzylic bromide acts as an electrophile for an internal nucleophile. For instance, if a suitable nucleophilic group is present elsewhere in the molecule, an intramolecular Williamson ether synthesis can lead to the formation of a cyclic ether. youtube.commasterorganicchemistry.com The success of such cyclizations depends on the chain length connecting the nucleophile and the electrophilic center, which governs the favorability of forming a stable ring system (typically 5- or 6-membered rings).

Table 3: Cyclization and Rearrangement Reactions

| Starting Material | Reagent(s) | Product Type | Key Transformation |

|---|---|---|---|

| 4-Ethoxybenzyltrimethylammonium salt | NaNH₂ | ortho-Substituted benzylamine | Sommelet-Hauser Rearrangement |

| Suitably substituted this compound derivative | Base | Cyclic ether | Intramolecular Williamson Ether Synthesis |

1 Bromomethyl 4 Ethoxybenzene As a Building Block in Complex Molecule Synthesis

Synthesis of Pharmaceuticals and Agrochemicals

The structural motif of 1-(Bromomethyl)-4-ethoxybenzene is found in several active pharmaceutical ingredients (APIs) and agrochemicals. It serves as a crucial intermediate in multi-step synthetic pathways, enabling the construction of complex molecular architectures.

A notable example is its role in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. A key intermediate in the synthesis of Dapagliflozin is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. creative-peptides.comwikipedia.orgnih.govnih.govunist.ac.kr The synthesis of this intermediate can be achieved through a Friedel-Crafts reaction involving a derivative of this compound or by reacting 5-bromo-2-chlorobenzoyl chloride with phenetole (B1680304) (ethoxybenzene), followed by reduction. nih.gov This highlights the importance of the 4-ethoxybenzyl fragment in constructing the final drug molecule.

1-Bromoalkylbenzene derivatives, a class of compounds to which this compound belongs, are generally recognized as valuable intermediates for medicines and agrochemicals. google.com Their synthesis often involves the reaction of a corresponding phenylalkene derivative with hydrogen bromide. google.com

Table 1: Application in Pharmaceutical and Agrochemical Synthesis

| Intermediate | Target Molecule | Therapeutic/Use Area |

|---|---|---|

| 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Dapagliflozin | Antidiabetic (SGLT2 inhibitor) creative-peptides.comwikipedia.orgnih.govnih.govunist.ac.kr |

Construction of Biologically Active Molecules

The reactivity of this compound makes it a valuable tool for medicinal chemists to introduce the 4-ethoxybenzyl group into various molecular scaffolds, leading to the discovery of new biologically active compounds.

In the design of enzyme inhibitors and receptor ligands, the 4-ethoxybenzyl group can be incorporated to enhance binding affinity or to act as a protecting group during synthesis. Protecting groups are essential in the synthesis of complex molecules like peptides and their derivatives to prevent unwanted side reactions. nih.govbiosynth.comresearchgate.net Benzyl-type protecting groups, such as the 4-methoxybenzyl (MeOBzl) group, are commonly used for protecting the side chains of amino acids like cysteine. peptide.com It is plausible that the 4-ethoxybenzyl group can be used similarly.

Research into the design of new ligands for various receptors has utilized benzylpiperazine derivatives. For instance, in the development of sigma-1 receptor ligands with antinociceptive effects, 4-methoxybenzylpiperazine was used as a key building block. nih.gov This suggests that this compound could be used to synthesize analogous 4-ethoxybenzylpiperazine derivatives for similar applications. Similarly, the synthesis of histamine (B1213489) H4 receptor ligands has involved the use of N-methylpiperazine coupled with various heterocyclic scaffolds, a strategy where this compound could be employed to introduce a benzyl-type moiety. acs.org

Triketone-type compounds have been investigated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), an important enzyme target. nih.gov The synthesis of these inhibitors involves structures that could potentially be derived from or modified with the 4-ethoxybenzyl group to explore structure-activity relationships. nih.gov

The 4-ethoxybenzyl moiety has been incorporated into various scaffolds to develop new anticancer and antimicrobial agents.

Quinazolinone derivatives are a class of compounds known for their broad spectrum of biological activities, including anticancer properties. nih.govorganic-chemistry.orgnih.govresearchgate.netresearchgate.net The synthesis of these derivatives often involves the reaction of 2-aminobenzamides with various aldehydes or other reagents, providing a potential entry for the 4-ethoxybenzyl group. organic-chemistry.orgresearchgate.net For example, new quinazolin-4-one derivatives have been designed and synthesized as potent antitumor agents that can induce apoptosis and inhibit autophagy in cancer cells. nih.govnih.gov

In the field of antimicrobial research, derivatives of this compound have shown promise. For instance, 4-ethoxybenzoic acid, a related compound, has been found to inhibit biofilm formation by Staphylococcus aureus and to increase the sensitivity of these biofilms to the antibiotic vancomycin (B549263). organic-chemistry.org This suggests that the 4-ethoxybenzyl scaffold could be a valuable component in the development of new anti-biofilm agents. Additionally, the synthesis of quinazolinone derivatives has also yielded compounds with antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Anticancer and Antimicrobial Research

| Compound Class | Biological Activity | Target/Mechanism |

|---|---|---|

| Quinazolinone derivatives | Anticancer | Apoptosis induction, autophagy inhibition nih.govnih.gov |

| 4-Ethoxybenzoic acid | Antimicrobial, Anti-biofilm | Inhibition of S. aureus biofilm, synergy with vancomycin organic-chemistry.org |

In the complex synthesis of glycopeptides, protecting groups are crucial for the selective formation of glycosidic bonds and for preventing side reactions. Benzyl-type protecting groups are frequently employed for the hydroxyl groups of carbohydrates. While the 4-methoxybenzyl (PMB) group is more commonly cited, the principles of its use are applicable to the 4-ethoxybenzyl group. youtube.com

The use of protecting groups like Fmoc for the amine terminus and various benzyl (B1604629) ethers for hydroxyl groups is a standard strategy in solid-phase peptide synthesis (SPPS). nih.govbiosynth.comresearchgate.net These protecting groups must be orthogonal, meaning they can be removed under different conditions, allowing for the stepwise construction of the desired molecule. biosynth.com The 4-ethoxybenzyl group, being similar to the PMB group, can be cleaved under specific oxidative or acidic conditions, making it a potentially useful protecting group in this context.

The HIV-1 Vif protein is a critical factor for viral replication and is considered an attractive target for antiretroviral therapy. peptide.comnih.govnih.gov Small molecules that can inhibit the function of Vif are being actively researched. One such inhibitor is RN-18, which has been shown to block viral replication by targeting the interaction between Vif and the cellular protein APOBEC3G. peptide.comnih.govnih.gov

The structure of RN-18 and its analogs contains substituted phenyl rings connected by various linkages. peptide.comnih.gov While the exact synthesis of RN-18 is not detailed in all available literature, the molecular structure suggests that a building block like this compound could be used to introduce one of the substituted aromatic rings. The synthesis of analogs of RN-18 has involved microwave-assisted cross-coupling reactions to explore different substitutions on the phenyl rings, a process where this compound could serve as a versatile reactant. peptide.comnih.gov

Precursors for Polymeric Materials

The reactive nature of this compound makes it a suitable monomer for the synthesis of various polymeric materials. The presence of the bromomethyl group allows for polymerization through mechanisms that involve the elimination of this group or its participation in initiation or propagation steps.

One significant application is in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. wikipedia.orgunist.ac.krrsc.orgnih.govresearchgate.net PPVs are conducting polymers with interesting optical and electronic properties, making them useful for applications like light-emitting diodes (LEDs) and photovoltaic devices. wikipedia.org The Gilch route, a common method for synthesizing PPVs, involves the polymerization of α,α'-dihalo-p-xylenes with a strong base. nih.gov this compound, being a substituted benzyl halide, can be used as a monomer in this type of reaction to produce PPV derivatives with an ethoxy side group, which can improve the solubility and processability of the resulting polymer. nih.gov

Furthermore, the 4-ethoxybenzyl group is an electron-donating group, which can stabilize a carbocation. This property makes this compound a potential monomer for cationic polymerization. youtube.comrsc.orgyoutube.comyoutube.com In cationic polymerization, an electrophilic initiator reacts with a monomer to form a carbocation, which then propagates the polymer chain. youtube.comyoutube.comyoutube.com The electron-donating ethoxy group would stabilize the carbocationic intermediate formed during the polymerization of a vinyl monomer containing this group, or it could participate in the polymerization of the benzyl halide itself under appropriate conditions. youtube.comyoutube.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Bromoalkylbenzene |

| 1,1'-Carbonyldiimidazole |

| 2-Aminobenzamide |

| 2-mercapto-3-phenyl-4(3H)-quinazolinone |

| 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene |

| 4-Ethoxybenzoic acid |

| 4-hydroxyphenylpyruvate dioxygenase |

| 5-bromo-2-chlorobenzoyl chloride |

| APOBEC3G |

| Cysteine |

| Dapagliflozin |

| Fmoc |

| N-methylpiperazine |

| Phenetole |

| Poly(p-phenylene vinylene) |

| RN-18 |

| Vancomycin |

Heterocyclic Compound Synthesis

The 4-ethoxybenzyl group is a common protective group and structural component in many biologically active heterocyclic compounds. This compound provides a direct method for its incorporation.

4H-Benzo[e] nih.govdiva-portal.orgoxazin-4-ones are a class of heterocyclic compounds that have garnered interest due to their potential biological activities. nih.gov The synthesis of this ring system is typically achieved through methods such as the palladium-catalyzed carbonylation and cyclization of ortho-halophenols with cyanamide. nih.govnih.govgoogle.com These established routes construct the core heterocyclic structure from acyclic or simple cyclic precursors.

While direct synthesis of the 4H-benzo[e] nih.govdiva-portal.orgoxazin-4-one core using this compound is not the standard approach, this building block could theoretically be used to functionalize a pre-formed benzoxazinone (B8607429) skeleton. For instance, it could serve as an alkylating agent for a nucleophilic site on the heterocycle, such as a deprotonated amide nitrogen, to introduce the 4-ethoxybenzyl group as a substituent.

The 3,4-dihydroisoquinoline (B110456) scaffold is a key structural motif in many alkaloids and pharmacologically active molecules. A primary synthetic route to this structure is the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization and dehydration of an N-acyl-phenethylamine. nih.gov

This compound is an ideal reagent for preparing the necessary N-substituted phenethylamine (B48288) precursor. The synthesis proceeds in two main steps:

N-Alkylation: A substituted phenethylamine is reacted with this compound in the presence of a base to form the corresponding N-(4-ethoxybenzyl)phenethylamine. This reaction is a standard nucleophilic substitution where the amine nitrogen displaces the bromide.

Acylation and Cyclization: The resulting secondary amine is then acylated (e.g., with an acyl chloride or anhydride) followed by treatment with a dehydrating agent and Lewis acid (e.g., P₂O₅, POCl₃, or triflic anhydride) to effect the Bischler-Napieralski cyclization, yielding the 3,4-dihydroisoquinoline ring. nih.gov

This sequence allows for the incorporation of the 4-ethoxybenzyl moiety, which can be a desirable feature for modulating biological activity or can serve as a protecting group that is later removed.

N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and powerful organocatalysts. They are typically generated by the deprotonation of stable precursor salts, most commonly N,N'-disubstituted imidazolium (B1220033) or imidazolinium salts.

This compound is used to synthesize these precursors by acting as an alkylating agent. A common and straightforward method involves the dialkylation of an imidazole (B134444) or a related diimine precursor. For example, reacting 1,3-dicyclohexyl-1,3-diaza-2-butene (a glyoxal-derived diimine) with two equivalents of this compound would lead to the formation of a 1,3-bis(4-ethoxybenzyl)imidazolium bromide salt. This salt is a stable, isolable solid that serves as a direct precursor to the corresponding NHC upon treatment with a base. The presence of the benzyl groups influences the steric and electronic properties of the resulting carbene, which in turn affects its catalytic activity and stability.

Utilization in Material Science Research (e.g., optoelectronic materials)

The field of material science, particularly the area of optoelectronics, relies heavily on the design and synthesis of novel organic materials with tailored properties. Conjugated polymers, such as the MEH-PPV discussed previously, are at the forefront of this research. organic-chemistry.org These materials combine the desirable processing characteristics of polymers with the electronic properties of semiconductors, enabling their use in devices like organic LEDs (OLEDs), organic photovoltaics (OPVs), and sensors.

The function of these materials is intrinsically linked to their chemical structure. Building blocks like this compound are crucial in this context. By incorporating the 4-ethoxybenzyl group, either as part of the polymer backbone or as a side chain, researchers can fine-tune critical properties:

Morphology: Side chains influence how polymer chains pack in the solid state, affecting charge transport and device efficiency.

Electronic Properties: The electron-donating nature of the ethoxy group can alter the HOMO/LUMO energy levels of the polymer, thereby tuning its band gap, absorption spectrum, and emission color.

Therefore, the use of this compound in the synthesis of monomers is a key strategy in the rational design of new high-performance optoelectronic materials.

Spectroscopic Characterization of 1 Bromomethyl 4 Ethoxybenzene

¹H NMR Spectroscopy

In the proton NMR spectrum, one would expect to see characteristic signals for the ethoxy group (a triplet and a quartet), the benzylic methylene (B1212753) protons (a singlet), and the aromatic protons (two doublets, due to the para-substitution pattern).

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct peaks for the two carbons of the ethoxy group, the benzylic carbon, and the four unique carbons of the aromatic ring.

Mass Spectrometry

The mass spectrum would exhibit a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2). Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the benzylic C-C bond.

Radical Bromination Pathways

Radical bromination stands as a principal method for the synthesis of this compound. This approach leverages the heightened reactivity of the benzylic hydrogens, which are susceptible to abstraction by bromine radicals due to the resonance stabilization of the resulting benzylic radical. libretexts.org

Optimization of Reaction Conditions for Selective Benzylic Bromination

The selective bromination of the benzylic position requires careful control over reaction conditions to maximize the yield of the desired product while minimizing side reactions. Key parameters that are optimized include the choice of solvent, temperature, and the concentration of the radical initiator.

For instance, the use of N-bromosuccinimide (NBS) is a common strategy to maintain a low concentration of bromine (Br2) in the reaction mixture. libretexts.orgchadsprep.com This is crucial for preventing unwanted side reactions. chemistrysteps.com The reaction is often initiated by light (photochemical induction) or a radical initiator like benzoyl peroxide. libretexts.org Continuous flow photochemical reactors have been shown to offer enhanced control and productivity. researchgate.net The choice of solvent is also critical; for example, carbon tetrachloride (CCl4) has been traditionally used, but concerns over its environmental impact have led to the exploration of alternatives. libretexts.orglibretexts.org

Table 1: Optimization of Benzylic Bromination Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br2, enhancing selectivity for benzylic bromination. chadsprep.comchemistrysteps.com |

| Initiator | Light (hν) or Benzoyl Peroxide | Initiates the radical chain reaction by generating bromine radicals. libretexts.orgmasterorganicchemistry.com |

| Solvent | Carbon Tetrachloride (CCl4) or alternatives | Provides a medium for the reaction; CCl4 is effective but has environmental concerns. libretexts.orglibretexts.org |

| Temperature | Controlled heating | Influences reaction rate and selectivity. |

| Reactor Type | Continuous flow photochemical reactor | Can improve productivity and control over reaction parameters. researchgate.net |

Mechanistic Investigations of Radical Initiated Processes

The mechanism of radical benzylic bromination proceeds through a well-established radical chain reaction. libretexts.org The process can be broken down into three main stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond in Br2, often facilitated by light or heat, to generate two bromine radicals (Br•). masterorganicchemistry.com When NBS is used, it reacts with trace amounts of HBr to produce the necessary low concentration of Br2. libretexts.orglibretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 4-ethoxytoluene. This step is favored due to the relatively weak C-H bond at the benzylic position and the resonance stabilization of the resulting benzylic radical. libretexts.org This benzylic radical then reacts with a molecule of Br2 to form the desired product, this compound, and a new bromine radical, which continues the chain reaction. chemistrysteps.com

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two benzylic radicals, or a bromine radical and a benzylic radical.

The stability of the benzylic radical is a key factor driving the selectivity of this reaction. chemistrysteps.com The unpaired electron can be delocalized over the benzene (B151609) ring, which lowers the energy of the radical intermediate and facilitates its formation. libretexts.org

Minimization of Side Reactions

Several side reactions can occur during the radical bromination of 4-ethoxytoluene, leading to a decrease in the yield of the desired product and the formation of impurities. These include overbromination and the formation of chlorinated byproducts.

Overbromination: This occurs when a second bromine atom is substituted onto the benzylic carbon, resulting in the formation of 1-(dibromomethyl)-4-ethoxybenzene. The mono- versus dibromination selectivity can be influenced by the substrate itself and the reaction conditions. researchgate.net

Chlorinated Byproducts: When carbon tetrachloride (CCl4) is used as a solvent, there is a risk of forming chlorinated byproducts.

To minimize these side reactions, strategies such as using NBS to maintain a low bromine concentration are employed. chadsprep.com The slow and controlled generation of bromine helps to ensure that the benzylic radical is more likely to react with Br2 to form the monobrominated product rather than undergo further reactions.

Alternative Synthetic Routes

While radical bromination is a common method, other synthetic strategies can also be employed to produce this compound.

Friedel-Crafts Alkylation Followed by Bromination

An alternative approach involves a two-step process starting with a Friedel-Crafts alkylation reaction. libretexts.org In this method, an appropriate alkyl halide is reacted with an ethoxybenzene derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce an alkyl group onto the aromatic ring. masterorganicchemistry.com This is then followed by a subsequent bromination step to introduce the bromine atom at the benzylic position. However, a significant drawback of Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. youtube.com

One-Pot Acylation-Reduction Strategies

One-pot synthesis offers an efficient alternative by combining multiple reaction steps in a single reaction vessel. A one-pot acylation-reduction strategy can be used to synthesize related compounds, which suggests a potential pathway for this compound. This would typically involve a Friedel-Crafts acylation of phenetole (B1680304) (ethoxybenzene) with an appropriate acyl halide or anhydride (B1165640) in the presence of a Lewis acid. google.com The resulting ketone is then reduced in situ to the corresponding alcohol, which can be subsequently converted to the bromide. For example, a process for preparing a similar compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, involves the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole, followed by in situ reduction. google.com This type of one-pot procedure can be advantageous in terms of efficiency and reduced waste generation.

Exploration of Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound is no exception, with research exploring more sustainable methods that minimize the use of hazardous substances and improve energy efficiency. These approaches focus on alternative reagents, solvents, and energy sources to traditional bromination methods.

A significant focus of green chemistry in this context is the replacement of hazardous solvents commonly used in classical benzylic bromination reactions, such as carbon tetrachloride (CCl₄), which is toxic and has ozone-depleting properties. researchgate.netmasterorganicchemistry.com Research has shown that more environmentally benign solvents like methyl acetate (B1210297) can be successfully used for the α-bromination of various methyl aryl halides with N-bromosuccinimide (NBS) without the need for a chemical initiator. researchgate.net Another green alternative is diethyl carbonate, which has been used in microwave-assisted benzyl (B1604629) mono- and di-bromination, offering a recyclable solvent and shorter reaction times. rsc.org For certain substrates, acetonitrile (B52724) has also proven to be a safer and effective solvent for benzylic bromination under photochemical conditions. researchgate.net

Photochemical activation presents another key green strategy, providing a safer and more energy-efficient alternative to chemical radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. masterorganicchemistry.comresearchgate.net The use of visible light, for instance from a simple household lamp, can effectively initiate the radical chain reaction for benzylic bromination with NBS. researchgate.net This method avoids the handling and disposal of potentially explosive initiators and often leads to cleaner and faster reactions. researchgate.netbohrium.com

The choice of brominating agent is also a critical aspect of developing greener synthetic routes. While N-bromosuccinimide is a common reagent, alternatives such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been explored. elsevierpure.comresearchgate.net DBDMH, when used with a more environmentally friendly solvent like tetrahydrofuran (B95107) (THF), has been shown to be effective for the bromination of a variety of aromatic substrates, including those with electron-rich and electron-deficient groups. elsevierpure.comresearchgate.net Furthermore, the development of methods that generate bromine in situ from a bromide/bromate couple in an aqueous acidic medium offers a non-hazardous and inexpensive alternative to using liquid bromine directly. rsc.org

Solvent-free reaction conditions represent an ideal green chemistry scenario, minimizing waste and simplifying product isolation. While specific examples for this compound are not prevalent, the concept has been successfully applied to the benzylation of electron-rich arenes, suggesting its potential applicability. researchgate.net

The following table summarizes various green chemistry approaches that could be adapted for the synthesis of this compound, based on studies of analogous compounds.

Interactive Data Table: Green Chemistry Approaches for Benzylic Bromination

| Green Approach | Reagents/Conditions | Solvent | Advantages | Potential Application to this compound Synthesis |

| Photochemical Activation | N-Bromosuccinimide (NBS), Visible Light | Acetonitrile | Avoids hazardous radical initiators, faster reaction, energy efficient. researchgate.netbohrium.com | The ethoxy group is electron-donating, which could favor this selective side-chain bromination under photochemical conditions. |

| Greener Solvents | N-Bromosuccinimide (NBS) | Methyl Acetate | Replaces toxic CCl₄, no initiator required. researchgate.net | Methyl acetate is a viable green alternative for the bromination of the precursor, 4-ethylanisole (B128215). |

| Microwave-Assisted Synthesis | N-Bromosuccinimide (NBS) | Diethyl Carbonate | Shorter reaction times, recyclable solvent. rsc.org | Microwave irradiation could enhance the reaction rate and yield for the synthesis of the target compound. |

| Alternative Brominating Agents | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Tetrahydrofuran (THF) | Environmentally benign reagent and solvent combination. elsevierpure.comresearchgate.net | DBDMH in THF offers a potentially safer and greener alternative to traditional brominating systems. |

| In-situ Bromine Generation | NaBr/NaBrO₃, Aqueous Acid | Water | Avoids direct handling of hazardous liquid bromine, inexpensive. rsc.org | This aqueous-based system could provide a highly green route if successfully applied to the substrate. |

| Solvent-Free Conditions | Benzyl halides, Electron-rich arenes | None | Minimizes waste, simplifies purification. researchgate.net | Exploring solvent-free conditions for the bromination of 4-ethylanisole could be a promising research direction. |

Emerging Research Directions and Future Perspectives

Development of Sustainable and Environmentally Benign Synthetic Protocols

The future of chemical synthesis is increasingly focused on green chemistry principles, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For intermediates like 1-(Bromomethyl)-4-ethoxybenzene, this involves a shift away from traditional methods that may rely on harsh reagents and volatile organic solvents.

Emerging research is exploring several sustainable avenues:

Solvent-Free and Aqueous Systems : A significant push is being made towards solvent-free reactions, which reduce both environmental impact and cost. researchgate.net Mechanochemical synthesis, using methods like ball-milling, represents a sustainable and highly efficient alternative to traditional solvent-based routes, often resulting in minimal waste and high yields. rsc.org Additionally, the use of water or aqueous mixtures as reaction media is being investigated, as seen in the sustainable synthesis of azoxybenzenes, a strategy that could be adapted for related bromination or substitution reactions. nih.gov

Use of Greener Reagents : The development of protocols using more environmentally benign reagents is a key goal. This includes replacing traditional brominating agents with safer alternatives and exploring enzymatic or bio-catalytic routes that operate under mild conditions.

Bio-based Feedstocks : A forward-looking approach involves the use of renewable, bio-based starting materials, or "biosynthons," to construct the core chemical structure. rsc.org For instance, compounds like vanillin (B372448) have been used to create bio-based benzoxazines, illustrating a pathway for incorporating sustainability from the very beginning of the synthetic process. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for improving the synthesis of this compound and its derivatives. Research is focused on catalysts that offer higher activity, greater selectivity, and longer lifetimes.

Key areas of exploration include:

Bifunctional Catalysts : Advanced catalysts that possess multiple active sites are being designed to facilitate complex reactions with high efficiency. For example, bifunctional metalloporphyrin catalysts have demonstrated extremely high turnover frequencies (TOF) in solvent-free conditions for other chemical transformations, a principle that could be applied here. researchgate.net

Transition Metal Catalysis : Palladium-catalyzed reactions, such as the Heck cross-coupling, are established tools for forming new carbon-carbon bonds with high stereoselectivity. nih.gov Future research will likely involve developing new palladium catalysts or catalysts based on other transition metals to mediate the reactions of this compound with greater precision and under milder conditions.

Organocatalysis : The use of small organic molecules as catalysts is an expanding field that avoids the cost and potential toxicity of heavy metals. Developing organocatalytic systems for the synthesis or functionalization of this compound is a promising direction for sustainable chemistry.

The table below summarizes the performance of select advanced catalytic systems relevant to the principles of efficient synthesis.

| Catalyst Type | Example System | Key Advantages | Potential Application |

| Bifunctional Metalloporphyrin | Mg/Zn Porphyrins with ammonium (B1175870) bromide groups researchgate.net | Extremely high turnover frequency (TOF > 10,000 h⁻¹); solvent-free conditions. researchgate.net | Efficient and sustainable synthesis protocols. |

| Transition Metal | Palladium(II) Acetate (B1210297) nih.gov | High (E) stereoselectivity in C-C bond formation. nih.gov | Selective functionalization and coupling reactions. |

| Strong Base System | Potassium tert-butoxide in DMF researchgate.net | Acceleration of alkylation reactions. researchgate.net | Rapid synthesis of derivatives. |

Application in Supramolecular Chemistry and Materials Science

The reactive nature of the bromomethyl group makes this compound a valuable building block, or synthon, for the construction of larger, functional molecules and materials. smolecule.com Its potential is being actively explored in materials science and the adjacent field of supramolecular chemistry.

Polymer Synthesis : The compound is a useful intermediate for developing polymers and resins. smolecule.com Its structure is analogous to monomers used in the synthesis of important conjugated polymers, such as poly(p-phenylenevinylene) (PPV), which are known for their applications in electronics and photonics. researchgate.net The bromomethyl group provides a reactive handle for polymerization reactions, allowing it to be incorporated into polymer backbones or side chains to impart specific properties.

Functional Materials : By reacting this compound with other functional molecules, researchers can create new materials for targeted applications. This includes the development of liquid crystals, components for organic light-emitting diodes (OLEDs), and specialized coatings.

Supramolecular Assemblies : In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. cymitquimica.com The ethoxybenzene portion of the molecule can participate in these interactions, and the bromomethyl group can be used to anchor the molecule to surfaces or to other components within a larger assembly, leading to the creation of complex, functional architectures.

Bio-inspired Synthesis and Medicinal Chemistry Applications

This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity. smolecule.comontosight.ai The field is increasingly drawing inspiration from nature to design and create novel compounds for pharmaceutical research.

Scaffold for Medicinal Chemistry : The compound provides a versatile scaffold for building new drug candidates. The reactive bromomethyl group allows for straightforward nucleophilic substitution, enabling the attachment of various pharmacophores to the ethoxybenzene core. smolecule.com

Bio-inspired Analogues : A significant research direction involves synthesizing analogues of naturally occurring bioactive compounds. For example, researchers have used related building blocks in palladium-catalyzed reactions to create 1,3-diarylpropene derivatives, which are designed as structural analogues of natural stilbenoids and dihydrostilbenoids. nih.gov These new compounds can then be evaluated for properties such as cytotoxic activity against cancer cells. nih.gov

Synthesis from Biosynthons : Aligning with green chemistry, another bio-inspired trend is the use of starting materials derived from renewable biological sources. rsc.org The synthesis of complex molecules from simple, bio-derived precursors like vanillin or furfurylamine (B118560) is a promising future direction that combines sustainability with medicinal chemistry objectives. rsc.org

The table below lists examples of bio-inspired molecular classes and their relevance.

| Bio-inspired Approach | Example Molecular Class | Relevance to Medicinal Chemistry |

| Natural Product Analogues | 1,3-Diarylpropenes (Stilbenoid Analogues) nih.gov | Exploration of novel cytotoxic agents for cancer therapy. nih.gov |

| Bio-based Building Blocks | Polybenzoxazines from Vanillin rsc.org | Development of biocompatible materials and sustainable synthetic routes. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. While direct applications to this compound are still emerging, the potential impact of these computational tools on its synthesis and use is substantial.

Future applications are expected in several key areas:

Predictive Synthesis : AI algorithms can be trained on vast datasets of chemical reactions to predict the most likely outcome of reacting this compound with a novel reagent, saving significant time and resources in the lab.

Retrosynthesis and Pathway Design : Machine learning models can propose novel and efficient synthetic routes to this compound or its derivatives. These tools can analyze millions of possible pathways to identify those that are most cost-effective, high-yielding, or environmentally benign.

Reaction Optimization : AI can be used to optimize reaction conditions (e.g., temperature, solvent, catalyst concentration) in real-time. By continuously analyzing reaction data, an AI system can make adjustments to maximize product yield and purity while minimizing reaction time and byproduct formation. This data-driven approach will accelerate the development of robust and efficient manufacturing processes for this and other important chemical intermediates.

Q & A

Q. What are the optimal synthetic routes for 1-(bromomethyl)-4-ethoxybenzene, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes a Suzuki-Miyaura coupling protocol using aryl halides (e.g., 4-bromophenylboronic acid) and brominated intermediates under inert gas (argon) with catalysts like CuI and ligands (e.g., phosphine-based ligands). Reaction parameters such as temperature (50°C), solvent (isopropanol), and stoichiometric ratios (2:1 boronic acid:aryl bromide) are critical for achieving yields ≥85% . Purification via silica gel chromatography (hexane:ethyl acetate) ensures high purity.

Q. How can spectroscopic techniques (NMR, XLogP3) characterize this compound?

- 1H/13C NMR : The ethoxy group (–OCH2CH3) shows distinct signals: a triplet for CH3 (δ ~1.3 ppm) and a quartet for OCH2 (δ ~4.0 ppm). The bromomethyl (–CH2Br) proton appears as a singlet (δ ~4.5 ppm) due to deshielding .

- XLogP3 : Computed hydrophobicity (XLogP3 ~3.7) indicates moderate lipophilicity, useful for predicting solubility in organic solvents .

- Mass spectrometry : Exact mass (e.g., 255.03 g/mol) and isotopic patterns confirm molecular identity .

Q. What are common reactivity patterns of the bromomethyl group in this compound?

The bromomethyl group undergoes nucleophilic substitution (e.g., with amines, thiols) or elimination to form alkenes. For instance, in , bromomethyl analogs are used to synthesize sulfonamide inhibitors via alkylation of amines, highlighting its role as an electrophilic building block in medicinal chemistry .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., dihedral angles) for derivatives be resolved?

Structural contradictions, such as dihedral angles between substituents (e.g., nitro groups at 14.9° in related compounds), require hybrid methods:

- X-ray diffraction : Resolve absolute configuration.

- DFT calculations : Validate experimental data by modeling optimized geometries .

- Compare with analogs (e.g., 4-(trifluoromethoxy)benzyl bromide in ) to identify steric/electronic influences on conformation .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

- Catalyst tuning : Pd(PPh3)4 or PdCl2(dppf) enhances coupling efficiency with arylboronic acids.

- Directing groups : Use ortho-directing substituents (e.g., –OCH3) to control coupling positions .

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity for complex products .

Q. How does the ethoxy group influence the compound’s stability under acidic/basic conditions?

The ethoxy group (–OCH2CH3) is susceptible to acid-catalyzed cleavage (e.g., HBr in acetic acid), forming phenolic byproducts. Base stability depends on steric hindrance; bulky substituents (e.g., trifluoromethoxy in ) slow hydrolysis. Stability studies via HPLC or TLC under varying pH conditions (e.g., pH 2–12) quantify degradation kinetics .

Q. What role does this compound play in synthesizing enzyme inhibitors or receptor modulators?

As a benzyl bromide analog, it serves as a key intermediate for:

- Sulfonamide inhibitors : Alkylation of amine-containing scaffolds (e.g., ’s ADAM-17 inhibitors) .

- Fluorescent probes : Conjugation with ethynyl groups (e.g., via Sonogashira coupling) for bioimaging applications .

Methodological Considerations

Q. How to mitigate competing side reactions (e.g., elimination) during functionalization?

- Low-temperature reactions : Reduce thermal decomposition (e.g., –20°C for Grignard additions).

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for –OH groups) .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) stabilize transition states and suppress elimination .

Q. What analytical workflows validate purity and identity in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.